molecular formula C23H20ClN3O2S2 B2471352 N-(2-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260623-03-7

N-(2-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2471352
CAS No.: 1260623-03-7
M. Wt: 470
InChI Key: DFVPWNPDDPOGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

One significant area of application for compounds structurally similar to the query involves antibacterial activity. For instance, the combination of sulfamoxole and trimethoprim, studied for its antibacterial properties, has demonstrated effectiveness in treating bacterial infections across various domains, including the gastrointestinal tract, the skin, and gynecological adnexes. This suggests that compounds with similar structures or functional groups may have potential applications in developing treatments for bacterial infections (Etzel, Lehmann, Steiner, & Wesenberg, 1976).

Insecticide Exposure Studies

Another area of relevance is the study of exposure to insecticides, such as neonicotinoids, organophosphates, and pyrethroids. Research in this domain focuses on assessing the exposure levels of these compounds, especially in vulnerable populations like children. Studies have characterized exposure levels through the detection of metabolites in urine, providing a foundation for understanding the environmental impact and health risks associated with exposure to these compounds (Osaka et al., 2016).

Pharmacokinetic Studies

Pharmacokinetic studies represent another crucial research application. These studies investigate how compounds are absorbed, distributed, metabolized, and excreted in the body. For example, the pharmacokinetics of intravenous paracetamol in elderly patients have been thoroughly examined to understand its metabolism and to tailor dosing regimens accordingly. Such research underscores the importance of pharmacokinetic studies in ensuring the safe and effective use of pharmaceutical compounds (Liukas et al., 2011).

Toxicology and Safety Evaluation

Evaluating the toxicological profile and safety of chemical compounds is fundamental in scientific research. Studies often compare the irritancy potential of various chemical structures in different models to predict their impact on human health. Such research is pivotal in identifying safe compounds for further development and use in pharmaceuticals or other applications (Phillips et al., 1972).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-14-9-15(2)11-17(10-14)27-22(29)21-19(7-8-30-21)26-23(27)31-13-20(28)25-12-16-5-3-4-6-18(16)24/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVPWNPDDPOGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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